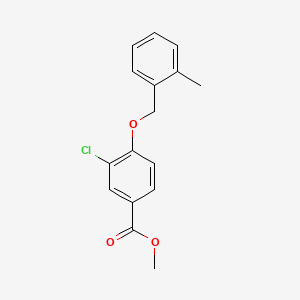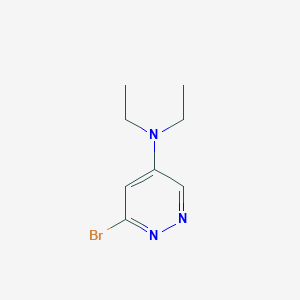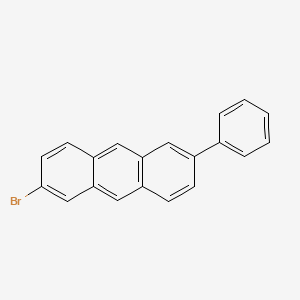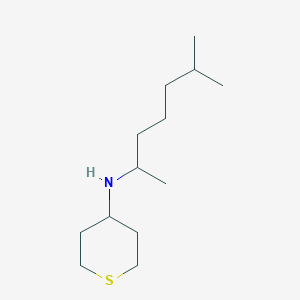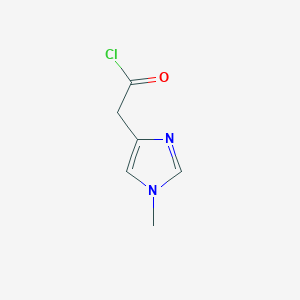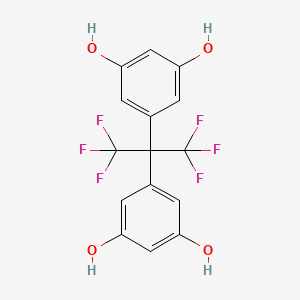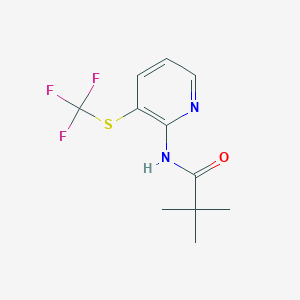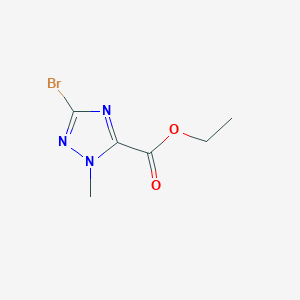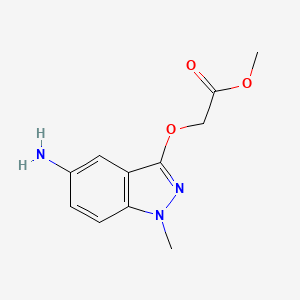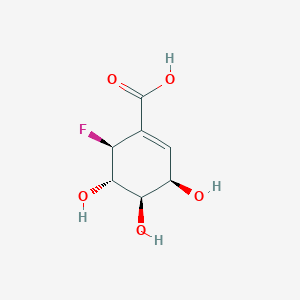
(6S)-6-Fluoroshikimic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-Fluoroshikimic acid is a fluorinated derivative of shikimic acid, a naturally occurring compound found in various plants and microorganisms Shikimic acid is a key intermediate in the biosynthesis of aromatic amino acids and other secondary metabolites
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Fluoroshikimic acid typically involves the fluorination of shikimic acid. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of continuous flow reactors and advanced separation methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-6-Fluoroshikimic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction can produce fluorinated alcohols or alkanes.
Aplicaciones Científicas De Investigación
(6S)-6-Fluoroshikimic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a probe for studying reaction mechanisms.
Biology: The compound is used to investigate the metabolic pathways of shikimic acid and its derivatives in various organisms.
Medicine: this compound is explored for its potential as a precursor for the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (6S)-6-Fluoroshikimic acid involves its interaction with specific enzymes and metabolic pathways. The fluorine atom can influence the compound’s binding affinity and reactivity, leading to altered enzymatic activity and metabolic outcomes. For example, the compound may inhibit key enzymes in the shikimate pathway, affecting the biosynthesis of aromatic amino acids and other metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Shikimic Acid: The parent compound, shikimic acid, is a key intermediate in the biosynthesis of aromatic amino acids.
6-Fluoroshikimate: Another fluorinated derivative with similar properties and applications.
5-Fluoroshikimic Acid: A fluorinated isomer with different substitution patterns and reactivity.
Uniqueness
(6S)-6-Fluoroshikimic acid is unique due to the specific position of the fluorine atom, which imparts distinct chemical and biological properties. Its selective reactivity and interaction with enzymes make it a valuable tool for studying metabolic pathways and developing new therapeutic agents.
Propiedades
Número CAS |
133398-72-8 |
|---|---|
Fórmula molecular |
C7H9FO5 |
Peso molecular |
192.14 g/mol |
Nombre IUPAC |
(3R,4R,5S,6S)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4+,5-,6-/m1/s1 |
Clave InChI |
XFSMSJCDVCOESF-JGWLITMVSA-N |
SMILES isomérico |
C1=C([C@@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O |
SMILES canónico |
C1=C(C(C(C(C1O)O)O)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


